2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide
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Overview
Description
2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains several functional groups, including a methoxy group, an oxolane ring, a triazole ring, and a pyridine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group using a methylating agent such as methyl iodide in the presence of a base.
Formation of the triazole ring: This can be accomplished through a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Coupling with the pyridine ring: This step involves the formation of a carbon-nitrogen bond between the triazole ring and the pyridine ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors for the cyclization and methylation steps, as well as the use of automated synthesis platforms for the click chemistry and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The oxolane ring can be reduced to form a diol under reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a diol.
Substitution: Formation of various substituted derivatives of the triazole and pyridine rings.
Scientific Research Applications
2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and an antimicrobial agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The triazole and pyridine rings may also interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole ring and have been studied for their anticancer properties.
Coordination polymers with triazole ligands: These compounds are used in materials science and coordination chemistry.
Metallo-supramolecular grids with triazole ligands: These compounds are used in the development of supramolecular architectures and materials.
The uniqueness of this compound lies in its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-22-14(11-3-7-23-9-11)10-24(20,21)17-12-8-15-4-2-13(12)19-6-5-16-18-19/h2,4-6,8,11,14,17H,3,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIQEZVFGZXWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)NC1=C(C=CN=C1)N2C=CN=N2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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